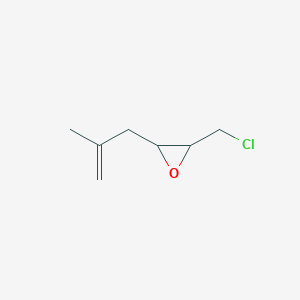
Cyclopenta-1,2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,2-diene is an organic compound with the molecular formula C₅H₆. It is a colorless liquid with a strong and unpleasant odor. This compound is a cyclic diene, meaning it contains two double bonds within a five-membered ring. This compound is known for its reactivity and is commonly used in organic synthesis and as a precursor to various other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopenta-1,2-diene can be synthesized through several methods. One common method involves the dehydrohalogenation of 1,2-dihalocyclopentane using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an inert solvent like tetrahydrofuran at low temperatures to prevent polymerization.
Industrial Production Methods: Industrial production of this compound often involves the thermal cracking of dicyclopentadiene. This process is carried out at high temperatures (around 180°C) to break the dicyclopentadiene into this compound monomers. The monomers are then collected by distillation and used in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopenta-1,2-diene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentadienone.
Reduction: It can be reduced to form cyclopentene.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Cyclopentadienone.
Reduction: Cyclopentene.
Substitution: Halogenated cyclopentadienes.
Aplicaciones Científicas De Investigación
Cyclopenta-1,2-diene has numerous applications in scientific research:
Chemistry: It is used as a precursor to cyclopentadienyl anion, an important ligand in organometallic chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclopenta-1,2-diene primarily involves its ability to act as a diene in Diels-Alder reactions. In these reactions, this compound reacts with dienophiles to form six-membered rings. This reaction is widely used in organic synthesis to construct complex molecular structures. The cyclopentadienyl anion, derived from this compound, acts as a ligand that stabilizes metal complexes, facilitating various catalytic processes .
Comparación Con Compuestos Similares
Cyclopenta-1,3-diene: Another isomer of cyclopentadiene with double bonds at positions 1 and 3.
Cyclopentene: A related compound with a single double bond in the five-membered ring.
Dicyclopentadiene: A dimer of cyclopentadiene that can be cracked to produce cyclopenta-1,2-diene.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct reactivity patterns compared to its isomers. Its ability to form stable cyclopentadienyl anions makes it particularly valuable in organometallic chemistry .
Propiedades
Número CAS |
50682-89-8 |
|---|---|
Fórmula molecular |
C5H6 |
Peso molecular |
66.10 g/mol |
InChI |
InChI=1S/C5H6/c1-2-4-5-3-1/h1,5H,2,4H2 |
Clave InChI |
VRNCRGHDRGGBLW-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)


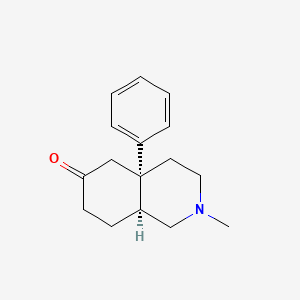
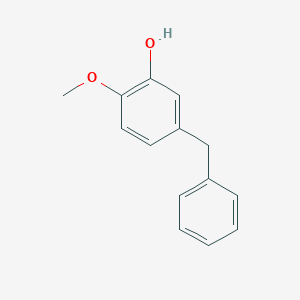

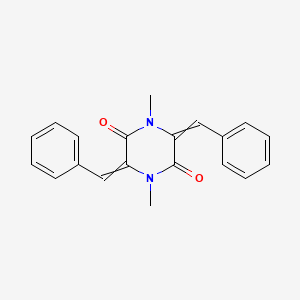

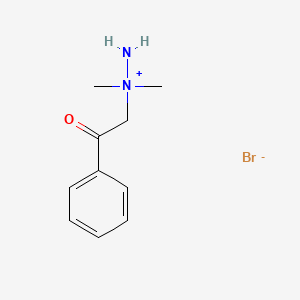
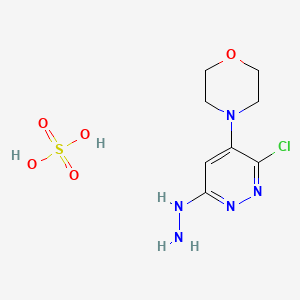
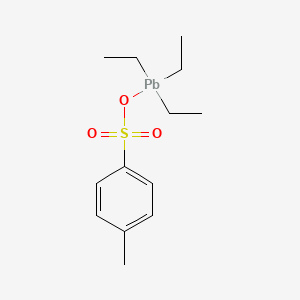
![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
